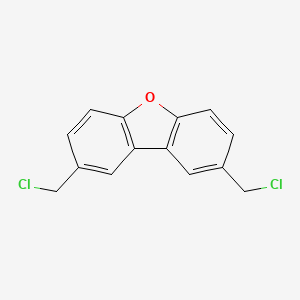
3-Methyl-2-phenyl-1,2-oxazolidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-phenylisoxazolidin-5-ol: is a heterocyclic compound that features an isoxazolidine ring with a methyl group at the third position and a phenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2-phenylisoxazolidin-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydroxylamine with an α,β-unsaturated carbonyl compound under acidic conditions, leading to the formation of the isoxazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-methyl-2-phenylisoxazolidin-5-ol can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction of this compound can lead to the formation of various reduced derivatives, depending on the conditions and reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring or the isoxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted isoxazolidine derivatives.
Scientific Research Applications
Chemistry: 3-methyl-2-phenylisoxazolidin-5-ol is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of various diseases.
Industry: In the industrial sector, 3-methyl-2-phenylisoxazolidin-5-ol can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-2-phenylisoxazolidin-5-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the biological context and the specific derivatives of the compound being studied.
Comparison with Similar Compounds
2-phenylisoxazolidin-5-ol: Lacks the methyl group at the third position.
3-methylisoxazolidin-5-ol: Lacks the phenyl group at the second position.
Isoxazolidin-5-ol: Lacks both the methyl and phenyl groups.
Uniqueness: 3-methyl-2-phenylisoxazolidin-5-ol is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct advantages in terms of binding affinity and selectivity in various applications.
Properties
CAS No. |
114056-75-6 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-methyl-2-phenyl-1,2-oxazolidin-5-ol |
InChI |
InChI=1S/C10H13NO2/c1-8-7-10(12)13-11(8)9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3 |
InChI Key |
PNDDHMNOIIDOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(ON1C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12901616.png)
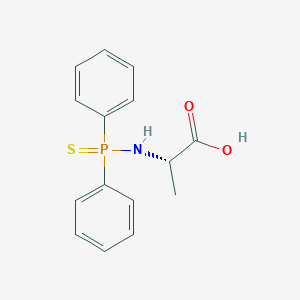
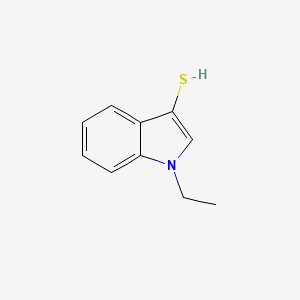
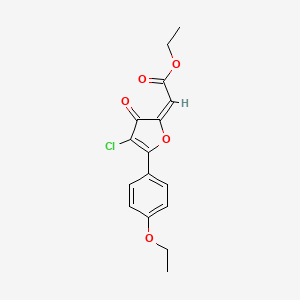
![Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} butanedioate](/img/structure/B12901642.png)
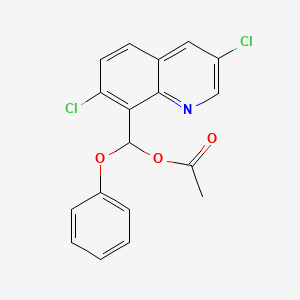
![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one](/img/structure/B12901651.png)


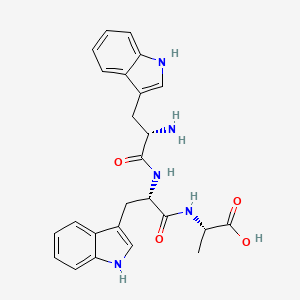
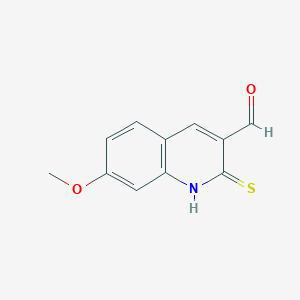
![1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12901675.png)

